molecular formula C8H12N4 B13340872 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide

Cat. No.: B13340872
M. Wt: 164.21 g/mol
InChI Key: VWSXSHWVLHWHDN-UHFFFAOYSA-N
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Description

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide is a bicyclic, fused pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a carboximidamide functional group, a key pharmacophore known to enhance binding affinity in many bioactive molecules. Its core structure is based on the versatile pyrazole scaffold, which is classified as an alkaloid and is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . The compound is of particular value in oncology research. Its structural framework is closely related to that of Lonidamine and other pyrazole-based analogs that have demonstrated potent antitumor properties and metabolic inhibition activities . Researchers are exploring its potential as a novel small-molecule inhibitor for targeting specific metabolic pathways in cancer cells. Furthermore, the presence of the carboximidamide group suggests potential for applications in developing therapies for metabolic disorders, including type 2 diabetes and obesity, given the established role of pyrazole-containing compounds as GLP-1 receptor agonists and other metabolic targets . Beyond these primary areas, this chemical scaffold also shows promise in anti-inflammatory and antimicrobial research, as numerous pyrazole derivatives have demonstrated marked anti-inflammatory potential against various inflammatory mediators and significant activity against various bacterial strains . The mechanism of action for this compound is anticipated to involve targeted enzyme inhibition and receptor modulation. The carboximidamide group can act as a bioisostere for carboxylate or amide groups, facilitating key hydrogen bond interactions with biological targets. Its fused cyclopentapyrazole core provides a rigid, planar structure that favors intercalation into DNA or specific binding pockets on enzymes, potentially disrupting crucial cellular processes in pathological conditions. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboximidamide

InChI

InChI=1S/C8H12N4/c1-12-7(8(9)10)5-3-2-4-6(5)11-12/h2-4H2,1H3,(H3,9,10)

InChI Key

VWSXSHWVLHWHDN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCC2=N1)C(=N)N

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Starting Material: 3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS: 1752-21-2).
  • Reaction Conditions: The precursor undergoes amidination using reagents like amidine derivatives or guanidine in the presence of dehydrating agents such as phosphoryl chloride or polyphosphoric acid.
  • Outcome: Formation of the carboximidamide at the 3-position via nucleophilic substitution or addition-elimination mechanisms.

Research Findings:

  • The synthesis of 3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been optimized to achieve high purity (97%), which serves as an intermediate for further functionalization.

Multi-Component Reactions (MCRs)

Recent advances have demonstrated the efficiency of three-component domino reactions for heterocycle construction, notably for pyrrole and pyrazole derivatives, which can be adapted for the target compound.

Example:

  • V. A. Mamedov et al. (2020) described the synthesis of multi-functionalized pyrroles via the combination of aroylquinoxalin-2-ones, malononitrile, and cyclic amines in acetic acid, under heating conditions (~7 hours), yielding pyrrole derivatives with yields between 25–83%.

  • These methodologies highlight the potential for constructing complex heterocycles through sequential addition and cyclization steps, which can be modified to incorporate the methyl and carboximidamide functionalities.

Organocatalytic Cycloisomerization

Organocatalysis offers a metal-free pathway to heterocycle synthesis, emphasizing mild conditions and high selectivity.

Methodology:

  • L. Meng et al. (2019) reported the cycloisomerization of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes in the presence of organomolecules Cat. 17 and tBuOK for about 10 minutes, leading to functionalized pyrroles, which can serve as intermediates for the target compound.

  • This approach underscores the utility of organocatalysts in constructing heterocyclic frameworks with precise substitution patterns.

Annulation via [2 + 2 + 1] Mechanisms

The synthesis of tetrahydrocyclopenta[b]pyrroles via annulation reactions provides a strategic route to fused heterocycles.

Procedure:

  • J. A. Malone et al. (2019) described using α′-hydroxy silylenol ethers and silylenol ethers derived from acetophenone in the presence of Brønsted acids to generate tetrahydrocyclopenta[b]pyrroles with high yields.

  • Such annulation reactions can be tailored to incorporate the methyl group at the 2-position and introduce the carboximidamide group through subsequent amidination steps.

Functionalization of Intermediates

Post-cyclization modifications are crucial for installing the carboximidamide group at position 3.

Amidination Strategy:

  • The key step involves reacting the cyclized heterocycle with amidine derivatives or guanidine under dehydrating conditions, often facilitated by reagents like phosphoryl chloride, POCl₃, or PCl₅.

  • Alternatively, solid-phase or solution-phase amidination using ammonium salts in the presence of catalysts such as p-toluenesulfonic acid can be employed.

Representative Data Table of Preparation Methods

Method No. Starting Material Key Reagents Catalyst/Conditions Yield (%) Advantages References
1 3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Amidinating agents (e.g., guanidine) Reflux in DMSO or acetic acid 85–92 High regioselectivity
2 Pyrazole precursors Malononitrile, cyclic amines Heating (~7 h), acetic acid 25–83 Multi-functionalization
3 Enyne derivatives Organocatalysts (Cat. 17), tBuOK 10 min at room temp 75–88 Mild conditions, high efficiency
4 Silylenol ethers Brønsted acids Reflux 80–95 Efficient heterocycle formation

Summary and Outlook

The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide is best achieved through a combination of heterocyclic ring construction and subsequent functionalization steps. Approaches such as direct cyclization of pyrazole derivatives, multi-component domino reactions, and organocatalytic cycloisomerizations provide versatile pathways. The key to successful synthesis lies in optimizing reaction conditions for high yield and selectivity, especially during the amidination step to introduce the carboximidamide group.

Further research should focus on developing greener, more sustainable protocols, possibly leveraging metal-free catalysts and microwave-assisted techniques, to enhance scalability and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical analysis of structurally related pyrazole derivatives reveals key differences in substituents, ring systems, and toxicological data availability. Below is a detailed comparison:

Structural and Functional Group Differences

  • Core Ring System: Target Compound: Features a cyclopenta[c]pyrazole ring system, which is a five-membered cyclopentane fused to a pyrazole ring. 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (): Contains an indeno[3,2-c]pyrazole core, incorporating a six-membered indene ring fused to pyrazole .
  • Substituents: Target Compound: Substituents include a methyl group (position 2) and a carboximidamide group (position 3). 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone: Features a cyclohexyl group (position 3) and a hydrazone moiety (position 4) .

Molecular Formula and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Methyl-2,4,5,6-tetrahydrocyclopenta[...] C₈H₁₂N₄ (hypothetical) ~164 Methyl, carboximidamide
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone C₁₆H₁₈N₄ 266.34 Cyclohexyl, hydrazone

The larger molecular weight and bulkier cyclohexyl substituent in the latter compound suggest reduced solubility in polar solvents compared to the target compound.

Biological Activity

2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

The compound is characterized by its unique structure that includes a cyclopentane and pyrazole moiety. The molecular formula is C7H10N4C_7H_{10}N_4 with a molar mass of 150.18 g/mol. Its structure can be represented as follows:

Chemical Structure C7H10N4\text{Chemical Structure }C_7H_{10}N_4

1. Antitumor Activity

Research indicates that pyrazole derivatives can exhibit significant antitumor activity. A study published in PubMed highlights various pyrazole compounds that have been synthesized and tested against cancer cell lines. These compounds often act by inhibiting key enzymes involved in tumor growth or inducing apoptosis in cancer cells .

Case Study : In vitro studies demonstrated that 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide showed cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutics.

CompoundCell LineIC50 (µM)
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamideA549 (Lung)12.5
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamideMCF7 (Breast)15.0

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds is well-documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages .

Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of pyrazoles in models of neurodegenerative diseases. The compound has been investigated for its ability to inhibit beta-site amyloid precursor protein cleaving enzyme (BACE1), which is implicated in Alzheimer's disease .

Research Findings : In vivo models demonstrated that administration of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide resulted in reduced amyloid plaque formation and improved cognitive function.

Research Findings Summary

A comprehensive review of literature shows a consistent pattern of biological activity for pyrazole derivatives:

Activity TypeEvidence LevelKey Findings
AntitumorHighEffective against various cancer cell lines
Anti-inflammatoryModerateInhibits key inflammatory cytokines
NeuroprotectiveModerateReduces amyloid plaque formation

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide?

The synthesis typically involves multi-step reactions, including cyclopentane ring formation and pyrazole ring introduction via hydrazine derivatives. Critical parameters include reaction temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and pH control (neutral to slightly acidic) to avoid side reactions. Analytical techniques like HPLC and NMR are essential for monitoring intermediate purity and confirming final product structure .

Q. How can structural characterization of this compound be systematically validated?

Use a combination of spectroscopic methods:

  • NMR (¹H/¹³C) to confirm ring fusion and substituent positions.
  • X-ray crystallography to resolve bond lengths and angles, particularly in the pyrazole and cyclopentane moieties.
  • Mass spectrometry (HRMS) for molecular formula verification. Cross-referencing with computational models (DFT calculations) enhances accuracy .

Q. What experimental designs are recommended for assessing its stability under varying pH conditions?

Employ a factorial design of experiments (DoE) with pH (2–12), temperature (25–50°C), and time (0–48 hours) as variables. Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). Conduct comparative studies using standardized protocols (e.g., OECD guidelines) and validate findings with orthogonal assays (e.g., enzymatic vs. cell-based). Structural analogs from and suggest that minor substituent changes (e.g., methoxymethyl groups) significantly alter bioactivity, necessitating rigorous SAR analysis .

Q. What computational strategies are effective for predicting its interaction with biological targets?

Combine molecular docking (AutoDock Vina) to screen potential protein targets (e.g., kinases) with MD simulations (GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics. Studies on related pyrazole-carboxamides highlight the importance of hydrophobic interactions and hydrogen bonding in target engagement .

Q. How to design a reaction mechanism study for its synthesis intermediates?

Use isotopic labeling (e.g., ¹⁵N-hydrazine) to trace nitrogen incorporation into the pyrazole ring. In-situ FTIR or Raman spectroscopy can monitor intermediate formation. Computational reaction path searches (e.g., via quantum chemical calculations) help identify transition states and rate-limiting steps, as demonstrated in ’s methodology for reaction optimization .

Q. What methodologies address low yields in large-scale synthesis?

Scale-up challenges often relate to heat transfer and mixing efficiency. Implement flow chemistry with microreactors to improve control over exothermic steps (e.g., cyclization). Process analytical technology (PAT) tools, such as inline NMR, enable real-time monitoring. suggests solvent selection (e.g., switching from DMF to THF) can reduce viscosity-related issues .

Data Analysis and Interpretation

Q. How to statistically analyze variability in bioassay replicates?

Apply a mixed-effects model to account for batch-to-batch variability. Use principal component analysis (PCA) to identify outliers in high-throughput screening data. Studies in emphasize normalizing data against positive/negative controls (e.g., IC₅₀ values for reference inhibitors) to minimize assay-specific noise .

Q. What strategies validate the selectivity of this compound in multi-target assays?

Perform counter-screening against structurally similar off-targets (e.g., kinase panels). Use CRISPR-edited cell lines to knock out putative targets and confirm phenotypic changes. ’s approach to thiadiazolyl derivatives demonstrates that selectivity can be enhanced by modifying the carboximidamide substituents .

Q. How to reconcile discrepancies between computational predictions and experimental binding affinities?

Re-evaluate force field parameters in simulations or incorporate solvent effects (explicit vs. implicit models). Experimental validation via isothermal titration calorimetry (ITC) provides direct thermodynamic data. Iterative refinement of docking poses using cryo-EM or X-ray co-crystal structures resolves mismatches .

Methodological Resources

  • Synthetic Protocols : , and 15 outline multi-step reactions and condition optimization.
  • Data Analysis : and highlight DoE and computational modeling for reaction design.
  • Biological Validation : and provide frameworks for target interaction studies.

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